molecular formula C11H14N2O3 B1485373 (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-75-0

(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No. B1485373
CAS RN: 2098159-75-0
M. Wt: 222.24 g/mol
InChI Key: CVUAOHBXIYOBDJ-OWOJBTEDSA-N
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Description

“(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a prop-2-enoic acid group (also known as an acrylic acid group), which contains a carbon-carbon double bond. The compound also contains an oxolane group, which is a five-membered ring containing an oxygen atom .

Scientific Research Applications

Synthesis and Biological Activities

  • Chemical Synthesis : Pyrazole derivatives are synthesized through various chemical reactions, including Claisen condensation and multi-component reactions, highlighting the versatility of these compounds in chemical synthesis (Oleshchuk et al., 2019) (Xiao et al., 2011).

  • Biological Activities : Research has identified analgesic, antibacterial, antifungal, anti-inflammatory, and anticancer activities associated with pyrazole derivatives. This underscores their potential as pharmacologically active agents in developing new therapies (Oleshchuk et al., 2019) (Farghaly et al., 2001).

Structural and Computational Studies

  • Crystal Structure Analysis : Studies involving X-ray crystallography of pyrazole derivatives provide detailed insights into their molecular and crystal structures, aiding in the understanding of their chemical behavior and interaction potentials (Kumarasinghe et al., 2009).

  • Computational Chemistry : Computational studies, including density functional theory (DFT) calculations, support the synthesis and characterization of pyrazole derivatives, offering predictions on their physical, chemical, and biological properties (Shen et al., 2012).

Potential Applications

  • Anticancer Research : Pyrazole derivatives are being explored for their anticancer activities, with some compounds showing promising results against breast cancer cell lines. This indicates the potential for these molecules in developing novel anticancer drugs (Titi et al., 2020).

  • Antimicrobial and Anti-inflammatory Activities : The antimicrobial and anti-inflammatory potentials of pyrazole derivatives make them candidates for new therapeutic agents in treating infections and inflammatory conditions (Farghaly et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. As there is limited information available about this specific compound, it’s challenging to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. As there is limited information available about this specific compound, it’s challenging to provide detailed safety and hazard information .

properties

IUPAC Name

(E)-3-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)2-1-9-5-12-13(6-9)7-10-3-4-16-8-10/h1-2,5-6,10H,3-4,7-8H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUAOHBXIYOBDJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

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